1-[(2R,3R,4S,5R)-5-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-3,4-dihydroxyoxolan-2-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione
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Overview
Description
1-[(2R,3R,4S,5R)-5-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-3,4-dihydroxyoxolan-2-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2R,3R,4S,5R)-5-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-3,4-dihydroxyoxolan-2-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione involves multiple steps, including the protection and deprotection of functional groups, as well as the formation of key intermediates. The reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 1-[(2R,3R,4S,5R)-5-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-3,4-dihydroxyoxolan-2-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be used to modify the compound’s structure and properties for specific applications .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce deoxygenated compounds .
Scientific Research Applications
1-[(2R,3R,4S,5R)-5-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-3,4-dihydroxyoxolan-2-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it can be used to study enzyme interactions and cellular processes. In medicine, it has potential therapeutic applications due to its bioactive properties. In industry, it can be used in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 1-[(2R,3R,4S,5R)-5-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-3,4-dihydroxyoxolan-2-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. These interactions can lead to changes in cellular functions and biochemical processes. The compound may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways and cellular signaling .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 1-[(2R,3R,4S,5R)-5-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-3,4-dihydroxyoxolan-2-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione include other tetrahydropyrimidine derivatives and compounds with similar functional groups. These compounds may share similar chemical properties and reactivity but can differ in their specific applications and biological activities .
Uniqueness: The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which confer unique chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .
Biological Activity
The compound known as 1-[(2R,3R,4S,5R)-5-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-3,4-dihydroxyoxolan-2-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione is a complex organic molecule with potential biological activities. Its intricate structure suggests various interactions within biological systems, which can be explored for therapeutic applications.
Research indicates that compounds similar to this tetrahydropyrimidine derivative may exhibit a range of biological activities:
- Antioxidant Properties : The presence of multiple hydroxyl groups in the structure suggests potential antioxidant capabilities. Antioxidants are crucial in mitigating oxidative stress in cells, which is linked to various diseases including cancer and neurodegenerative disorders.
- Anticancer Activity : Preliminary studies show that related compounds can inhibit tumor growth and induce apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and survival.
- Antimicrobial Effects : Some derivatives have demonstrated efficacy against various bacterial strains. The interaction with microbial cell membranes may disrupt their integrity, leading to cell death.
Case Study 1: Antioxidant Activity
In a study examining the antioxidant properties of similar compounds, it was found that derivatives with hydroxyl substitutions effectively scavenged free radicals. This was assessed using DPPH (1,1-Diphenyl-2-picrylhydrazyl) assays which indicated a significant reduction in oxidative stress markers in vitro.
Case Study 2: Anticancer Potential
A research article published in Molecular Cancer Therapeutics reported that tetrahydropyrimidine derivatives inhibited the growth of breast cancer cells by inducing G0/G1 phase arrest and promoting apoptosis through caspase activation. The study highlighted the potential of modifying the functional groups to enhance activity against specific cancer types.
Comparative Biological Activity Table
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound typically involves multi-step organic reactions that allow for the introduction of various functional groups. Understanding the SAR is crucial for optimizing its biological activity:
- Hydroxyl Groups : Increase solubility and enhance interaction with biological targets.
- Methoxy Substituents : May improve lipophilicity and cellular uptake.
Future Directions
Ongoing research is focused on elucidating the precise mechanisms by which this compound exerts its biological effects. Future studies may involve:
- In vivo Studies : To assess the pharmacokinetics and therapeutic efficacy.
- Molecular Docking Studies : To predict interactions with specific biological targets.
- Clinical Trials : To evaluate safety and efficacy in human subjects.
Properties
IUPAC Name |
1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3,4-dihydroxyoxolan-2-yl]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H30N2O8/c1-37-22-12-8-20(9-13-22)30(19-6-4-3-5-7-19,21-10-14-23(38-2)15-11-21)39-18-24-26(34)27(35)28(40-24)32-17-16-25(33)31-29(32)36/h3-17,24,26-28,34-35H,18H2,1-2H3,(H,31,33,36) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCFSNQYXXACUHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(C(C(O4)N5C=CC(=O)NC5=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H30N2O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
546.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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